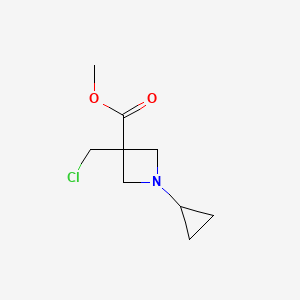

3-(氯甲基)-1-环丙基氮杂环丁烷-3-甲酸甲酯

货号:

B2523927

CAS 编号:

2225142-32-3

分子量:

203.67

InChI 键:

HOYCBSUMMDOXPI-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

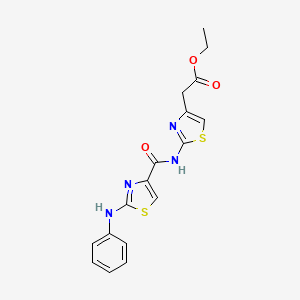

The compound is an organic molecule that contains a chloromethyl group and a cyclopropylazetidine group. The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . The cyclopropyl group is a three-membered ring structure common in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. For example, the Blanc chloromethylation reaction is a method of introducing a chloromethyl group into aromatic compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group and could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, chloromethyl compounds are generally colorless and have a sweet odor .科学研究应用

氯甲烷作为甲基供体

- 氯甲烷在酯和茴香醚的生物合成中充当甲基供体,展示了一个广谱特异性甲基化系统,可以酯化多种芳香酸和脂肪酸。这一发现为在合成生物学和有机化学应用中利用类似结构开辟了潜在途径(Harper 等人,1989 年)。

DNA 甲基化和癌症

- DNA 甲基化模式的改变在各种肿瘤中很常见,影响基因转录。对包括核苷脱氧胞苷类似物在内的 DNA 甲基转移酶抑制剂的研究表明其具有抗白血病活性,但对实体瘤的作用有限,这表明甲基供体在通过表观遗传机制开发癌症治疗中发挥作用(Goffin 和 Eisenhauer,2002 年)。

合成应用

- 4-氯甲基-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-甲酸甲酯已被用于合成螺环丙烷并环杂环羧酸盐,展示了含氯甲基和环丙基化合物的有机合成多功能性(Bullock 等人,1972 年)。

烷化剂的作用机制

- 对 1,3-双(2-氯乙基)-1-亚硝基脲 (BCNU) 等烷化剂的研究揭示了它们共价交联 DNA 的能力,提供了对类似化合物在化疗中使用和氯乙基基团在介导生物效应中的作用的见解(Lown 和 McLaughlin,1979 年)。

抗肿瘤药

- 胸苷的氯乙基-和甲基亚硝基脲类似物显示出显着的抗肿瘤活性,表明环丙基和氯甲基基团在开发新型癌症疗法中的潜力(Lin 等人,1978 年)。

安全和危害

属性

IUPAC Name |

methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-13-8(12)9(4-10)5-11(6-9)7-2-3-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCBSUMMDOXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)C2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

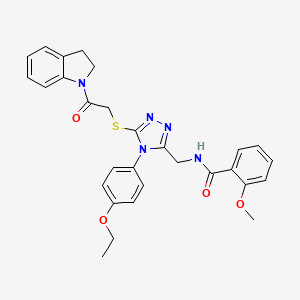

8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-...

Cat. No.: B2523844

CAS No.: 877644-01-4

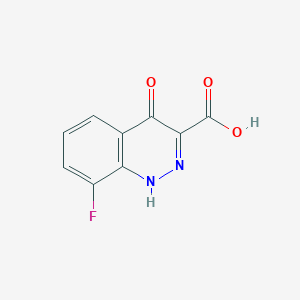

8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid

Cat. No.: B2523845

CAS No.: 1994-12-3

4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamid...

Cat. No.: B2523847

CAS No.: 683791-85-7

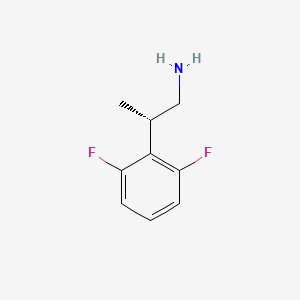

(2S)-2-(2,6-Difluorophenyl)propan-1-amine

Cat. No.: B2523849

CAS No.: 2248176-15-8

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)